Fmoc-Pen(Acm)-OH

Descripción general

Descripción

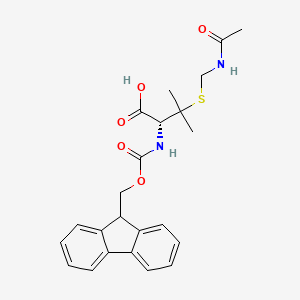

Fmoc-Pen(Acm)-OH, also known as 9-fluorenylmethyloxycarbonyl-protected penicillamine with acetamidomethyl protection, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protecting group for the amino function, while the Acm group protects the thiol function of penicillamine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Pen(Acm)-OH typically involves the following steps:

Protection of the thiol group: Penicillamine is first reacted with acetamidomethyl chloride to protect the thiol group, forming penicillamine(Acm).

Protection of the amino group: The penicillamine(Acm) is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to protect the amino group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of penicillamine are reacted with acetamidomethyl chloride and Fmoc-Cl under controlled conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Pen(Acm)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, while the Acm group can be removed using iodine or mercury(II) acetate.

Coupling reactions: It can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; iodine in acetic acid for Acm removal.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of bases like DIPEA.

Major Products Formed

Deprotected penicillamine: Removal of Fmoc and Acm groups yields free penicillamine.

Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Fmoc-Pen(Acm)-OH is a crucial building block in solid-phase peptide synthesis (SPPS). It allows for the sequential addition of amino acids to create complex peptide structures.

- The compound's unique structure enables selective reactions at the amino and thiol groups, facilitating the formation of peptides that may exhibit biological activity.

-

Drug Development

- Modified peptides containing penicillamine are being explored for therapeutic applications, particularly in treating conditions such as rheumatoid arthritis and cystinuria due to their chelating properties.

- Research has shown that incorporating penicillamine can enhance the potency of peptides targeting specific receptors, such as the human α9α10 nicotinic acetylcholine receptor .

-

Bioconjugation

- This compound is employed in preparing peptide conjugates for targeted drug delivery and imaging applications. The thiol group can form disulfide bonds with other biomolecules, enhancing stability and specificity.

-

Biomaterials

- Fmoc-modified peptides are utilized in developing self-assembling biomaterials for tissue engineering and regenerative medicine. These materials can mimic natural extracellular matrices, promoting cell adhesion and growth.

Types of Reactions

- Deprotection :

- The Fmoc group is typically removed using a base such as piperidine, while the Acm group can be cleaved using iodine or mercury(II) acetate.

- Coupling Reactions :

- This compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters, often facilitated by reagents like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Deprotection | Piperidine, DMF | Base conditions |

| Iodine, Acetic Acid | Acidic conditions | |

| Coupling | Dicyclohexylcarbodiimide (DCC) | Anhydrous conditions |

| HATU | Base presence (e.g., DIPEA) |

Case Studies

- Potency Enhancement in Peptides

- Development of Self-Assembling Peptides

- Therapeutic Applications

Mecanismo De Acción

The mechanism of action of Fmoc-Pen(Acm)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. The Acm group protects the thiol function, which can be selectively deprotected when required for further modifications or disulfide bond formation.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Cys(Acm)-OH: Similar to Fmoc-Pen(Acm)-OH but with cysteine instead of penicillamine.

Fmoc-Pen(Trt)-OH: Uses trityl (Trt) protection for the thiol group instead of Acm.

Fmoc-Cys(Trt)-OH: Cysteine derivative with trityl protection.

Uniqueness

This compound is unique due to the presence of penicillamine, which has a methyl group on the beta carbon, providing steric hindrance and influencing the peptide’s conformation and stability. The Acm group offers selective thiol protection, which can be removed under mild conditions, making it advantageous for specific synthetic applications.

Actividad Biológica

Fmoc-Pen(Acm)-OH, a derivative of penicillamine, is an important compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C23H26N2O5S

- Molecular Weight : 442.5 g/mol

- CAS Number : 201531-76-2

- Structure : It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an acetamidomethyl (Acm) group protecting the thiol group of D-penicillamine (D-Pen) .

While this compound does not exhibit direct biological activity on its own, it serves as a crucial building block in synthesizing peptides that can interact with biological systems. The D-Pen unit introduces a thiol group that can participate in various biochemical reactions, enhancing the functionality of the resulting peptides .

Applications in Peptide Synthesis

This compound is predominantly utilized in SPPS to construct peptides with specific biological activities. The protective groups allow for selective reactions during synthesis, minimizing side reactions and enabling the creation of complex peptide structures .

Key Applications:

- Peptide Therapeutics : Used in developing peptides with potential therapeutic applications, including analgesics and neuroactive compounds .

- Chemical Modifications : Facilitates the introduction of modifications that enhance peptide stability and bioactivity .

1. Peptide Analog Development

A study demonstrated that substituting cysteine residues with penicillamine analogs significantly altered the potency of α-conotoxin analogs. The incorporation of D-Pen led to enhanced selectivity and stability against degradation, which is crucial for therapeutic efficacy .

| Analog | IC50 (nM) | Comments |

|---|---|---|

| RgIA4 | 1.5 | Parent analog |

| RgIA-5432 | 0.39 | Pen-containing analog with enhanced potency |

2. Interaction Studies

Research involving this compound focused on its interactions during peptide synthesis. These studies revealed that the sterically hindered structure of D-Pen impacts peptide conformation and reactivity, which is vital for achieving desired biological effects .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds related to this compound:

| Compound Name | Key Features |

|---|---|

| Fmoc-D-Penicillamine(Triphenylmethyl)-OH | Uses triphenylmethyl for thiol protection; different deprotection conditions |

| Boc-D-Penicillamine(Acm)-OH | Lacks Fmoc; used in alternative synthetic contexts |

| Fmoc-D-Cysteine(Acm)-OH | Similar structure; relevant for sulfur-containing amino acids |

Propiedades

IUPAC Name |

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCJYNKTHOYRD-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673986 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201531-76-2 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.